Aldh3A1-IN-2

ALDH3A1 Inhibition Enzyme Assay Potency

ALDH3A1-IN-2 (also referred to as Compound is a potent small-molecule inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) with a reported IC50 of 1.29 μM. It features a 4-(diethylamino)-3-nitrobenzaldehyde core, which distinguishes it from the benzimidazole-based inhibitors (e.g., CB7) and diarylamine-based inhibitors (e.g., CB29).

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B15141462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldh3A1-IN-2
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-3-12(4-2)10-6-5-9(8-14)7-11(10)13(15)16/h5-8H,3-4H2,1-2H3
InChIKeyGAIBXTKNUDDQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALDH3A1-IN-2 for Research Procurement: A Competitive, Structurally Distinct ALDH3A1 Inhibitor


ALDH3A1-IN-2 (also referred to as Compound 19) is a potent small-molecule inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) with a reported IC50 of 1.29 μM [1]. It features a 4-(diethylamino)-3-nitrobenzaldehyde core, which distinguishes it from the benzimidazole-based inhibitors (e.g., CB7) and diarylamine-based inhibitors (e.g., CB29) . ALDH3A1 is implicated in the detoxification of cyclophosphamide and its analogs, contributing to chemo-resistance in multiple tumor types, including prostate and lung cancers [2].

Why ALDH3A1-IN-2 Cannot Be Simply Substituted with Other ALDH3A1 Inhibitors


Selecting an ALDH3A1 inhibitor without rigorous comparison can lead to significant experimental artifacts. While several ALDH3A1 inhibitors exist, they exhibit profound differences in isoform selectivity, potency, and chemical scaffold. For example, KS100 and Aldi-2 are potent multi-isoform inhibitors that potently inhibit ALDH1A1 and ALDH2, making them unsuitable for studies requiring specific ALDH3A1 attribution [1]. Conversely, highly selective inhibitors like CB7 and CB29 are structurally unrelated to ALDH3A1-IN-2, which can impact solubility and bioavailability in cellular models [2][3]. Thus, substitution without careful evaluation can compromise target validation, lead to misinterpretation of off-target effects, or hinder formulation development.

Quantitative Evidence for ALDH3A1-IN-2: A Comparative Performance Profile


ALDH3A1-IN-2 Demonstrates Balanced Potency Compared to CB29 and KS100

In enzymatic assays, ALDH3A1-IN-2 exhibits an IC50 of 1.29 μM, positioning it between the highly potent CB7 (0.2 μM) and the moderately potent CB29 (16 μM) [1][2][3]. Unlike the multi-isoform inhibitor KS100, which is more potent (IC50 = 360 nM) but also inhibits ALDH1A1 and ALDH2, ALDH3A1-IN-2's activity is reported specifically for ALDH3A1 .

ALDH3A1 Inhibition Enzyme Assay Potency

Isoform Selectivity Profile: ALDH3A1-IN-2 vs. Multi-isoform Inhibitors

While direct selectivity profiling data for ALDH3A1-IN-2 against a full panel of ALDH isoforms is not yet published, its chemical structure (a substituted benzaldehyde) suggests it may act as a competitive inhibitor similar to DEAB, which is known to have complex selectivity [1]. In contrast, the multi-isoform inhibitor KS100 has documented activity against ALDH1A1, ALDH2, and ALDH3A1 (IC50s of 334, 2137, and 360 nM respectively) . The highly selective inhibitor CB29 demonstrates <5% inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2 at 250 μM [2].

Isoform Selectivity Off-target Effects Target Validation

Antiproliferative Activity: ALDH3A1-IN-2 is Largely Inactive in Cellular Assays

In cellular models, ALDH3A1-IN-2 demonstrates minimal direct anti-proliferative effects. Against the prostate cancer cell lines DU-145 and PC-3, it exhibits an IC50 > 200 μM, and against LNCaP cells, an IC50 of 136 μM [1]. This is consistent with the behavior of other selective ALDH3A1 inhibitors like CB29, which does not affect tumor cell proliferation alone but enhances sensitivity to chemotherapeutic agents like mafosfamide [2].

Cancer Cell Lines Antiproliferative Activity MTT Assay

Chemical Scaffold Advantage: A Simplified Structure for Enhanced Formulation Flexibility

ALDH3A1-IN-2 possesses a compact molecular weight (222.24 g/mol) and a relatively simple 4-(diethylamino)-3-nitrobenzaldehyde structure, which is chemically distinct from the larger benzimidazole sulfonamide (CB7, MW 290 Da) and diarylamine (CB29, MW 349.36) inhibitors [1][2]. Its calculated LogP of 2.1 suggests moderate lipophilicity, which may offer advantages in DMSO solubility and formulation for both in vitro and in vivo studies .

Chemical Synthesis Solubility Formulation

Therapeutic Window Potential: Selectivity vs. Potency Trade-off

A key consideration for preclinical development is the balance between target potency and selectivity to minimize off-target toxicity. The highly selective CB7 (IC50 0.2 μM) and CB29 (IC50 16 μM) exemplify this trade-off: high selectivity but a 80-fold difference in potency [1]. KS100 is more potent against ALDH3A1 (IC50 0.36 μM) but non-selective . ALDH3A1-IN-2 (IC50 1.29 μM) sits in an intermediate range; if its selectivity profile is confirmed to be favorable, it could represent a 'sweet spot' for achieving target engagement without the extreme potency that might risk on-target toxicity or the off-target activity seen with multi-isoform inhibitors.

Chemosensitization Off-target Toxicity Drug Development

Procurement Advantage: TargetMol and MedChemExpress Provide Documented Batches

For procurement, ALDH3A1-IN-2 is readily available from multiple established vendors (e.g., TargetMol, MedChemExpress, InvivoChem) with documented purity (≥98%) and transparent batch-specific data [1]. In contrast, the highly selective inhibitor CB7 is less widely available and may require custom synthesis, while the multi-isoform inhibitor KS100 is a more recent development with potentially more variable supply chains [2].

Vendor Comparison Product Availability Quality Control

Optimized Research Applications for ALDH3A1-IN-2


Chemosensitization Studies in ALDH3A1-Expressing Cancers

Given its lack of direct cytotoxicity but potential to modulate ALDH3A1 activity, ALDH3A1-IN-2 is an ideal tool for chemosensitization studies. Researchers can co-administer it with cyclophosphamide or mafosfamide in ALDH3A1-positive cell lines (e.g., A549, SF767, PC-3) to quantify the enhancement of chemo-toxicity [1]. Its moderate potency may allow for a more graded response compared to the submicromolar CB7.

Metabolic Pathway Deconvolution in ALDH1A1/ALDH3A1 Co-expressing Models

In cell lines like PC-3 (which expresses both ALDH1A1 and ALDH3A1), using ALDH3A1-IN-2 in combination with a selective ALDH1A1 inhibitor (e.g., ALDH1A1-IN-2) could help deconvolute the specific contribution of each isoform to aldehyde detoxification and drug resistance [2]. This combinatorial approach is more robust with a moderately potent ALDH3A1 inhibitor to minimize off-target activity.

Structure-Activity Relationship (SAR) Studies for ALDH3A1 Scaffold Expansion

The unique 4-(diethylamino)-3-nitrobenzaldehyde core of ALDH3A1-IN-2 provides a distinct chemical starting point for medicinal chemists looking to develop novel ALDH3A1 inhibitors . Its compact size and synthetic accessibility make it an excellent candidate for hit-to-lead optimization campaigns aimed at improving potency and selectivity while maintaining favorable physicochemical properties.

Control Compound for Validating ALDH3A1 Functional Assays

With a well-documented IC50 of 1.29 μM, ALDH3A1-IN-2 can serve as a reliable positive control in high-throughput screening assays designed to identify new ALDH3A1 modulators [3]. Its intermediate potency ensures it does not saturate the assay at low concentrations, providing a consistent benchmark for comparing the activity of novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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